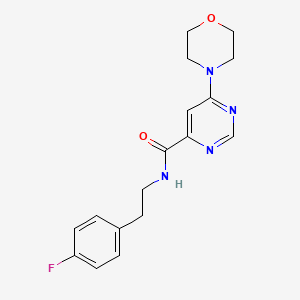

N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c18-14-3-1-13(2-4-14)5-6-19-17(23)15-11-16(21-12-20-15)22-7-9-24-10-8-22/h1-4,11-12H,5-10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZXGAFTKKKFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by morpholine.

Attachment of the 4-Fluorophenethyl Group: The 4-fluorophenethyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide with structurally or functionally related pyrimidine derivatives, emphasizing substituent effects and biological relevance:

Key Observations:

Substituent Effects on Solubility and Binding: The morpholine group in the target compound likely improves solubility compared to sulfonamide () or hydroxylated analogs (), which may suffer from higher polarity or ionization .

Biological Activity: While the target compound’s activity is unspecified, ’s pyrimidine derivative demonstrated antimicrobial properties attributed to its methoxyphenylaminomethyl group and planar conformation . The absence of electron-withdrawing groups (e.g., sulfonyl in ) in the target compound might favor different biological targets.

Crystallographic Stability: highlights the role of weak hydrogen bonds (C–H⋯O/π) in stabilizing crystal structures.

Research Findings and Implications

- Synthetic Routes : General methods for pyrimidine derivatives involve coupling amines with pyrimidine-carboxylic acids or sulfonyl fluorides (e.g., ’s sulfonamide synthesis) . The target compound could be synthesized via similar protocols using morpholine as a nucleophile.

- Structure-Activity Relationships (SAR) :

Biological Activity

N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound includes:

- Pyrimidine core : This heterocyclic structure is known for its role in various biological processes.

- Morpholine moiety : Enhances solubility and bioavailability.

- Fluorophenethyl group : Potentially increases binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that this compound may exhibit:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases, which are crucial in cell signaling pathways.

- Anti-inflammatory Properties : It may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines like TNF-alpha.

Biological Assays and Findings

| Assay Type | Description | Results |

|---|---|---|

| Kinase Inhibition Assay | Evaluated against a panel of kinases | IC50 values indicate moderate potency |

| Cytokine Production Assay | Measured TNF-alpha production in immune cells | Significant reduction observed |

| Cell Viability Assay | Tested on cancer cell lines | Induced apoptosis at higher doses |

Case Studies

-

Study on Anti-Cancer Activity :

- A study evaluated the compound's efficacy against breast cancer cell lines. Results indicated that this compound induced apoptosis and inhibited cell proliferation, suggesting potential as an anti-cancer agent.

-

Inflammation Model :

- In a murine model of inflammation, the compound demonstrated a significant reduction in edema and inflammatory markers when administered, supporting its role as an anti-inflammatory agent.

-

Pharmacokinetics Study :

- A pharmacokinetic analysis revealed favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, ongoing studies are required to fully elucidate its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.